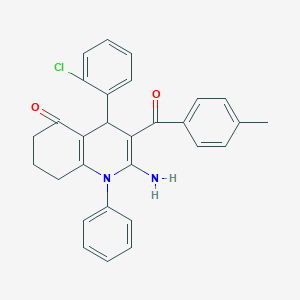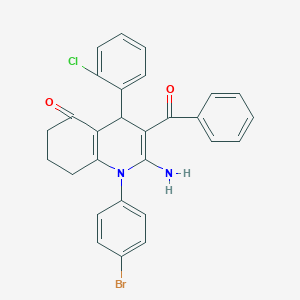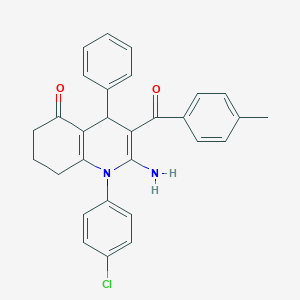![molecular formula C24H19NO2S2 B304429 2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-1-(9H-fluoren-2-yl)ethanone](/img/structure/B304429.png)
2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-1-(9H-fluoren-2-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-1-(9H-fluoren-2-yl)ethanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-1-(9H-fluoren-2-yl)ethanone involves the inhibition of various enzymes and receptors. The compound has been found to inhibit the activity of acetylcholinesterase, which is involved in the breakdown of acetylcholine in the brain. This inhibition leads to an increase in the levels of acetylcholine, which is a neurotransmitter that is important for cognitive function. The compound has also been found to inhibit the activity of monoamine oxidase, which is involved in the breakdown of dopamine, norepinephrine, and serotonin. This inhibition leads to an increase in the levels of these neurotransmitters, which are important for mood regulation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-1-(9H-fluoren-2-yl)ethanone are significant. The compound has been found to improve cognitive function, reduce inflammation, and inhibit the growth of cancer cells. It has also been found to have antioxidant properties, which can protect cells from oxidative damage.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-1-(9H-fluoren-2-yl)ethanone in lab experiments include its potent antimicrobial, antifungal, and antitumor activities. The compound is also relatively easy to synthesize and purify. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to determine its safety and efficacy.
Orientations Futures
There are several future directions for the study of 2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-1-(9H-fluoren-2-yl)ethanone. One direction is to investigate the compound's potential use in the treatment of Alzheimer's disease and Parkinson's disease. Another direction is to study the compound's mechanism of action in more detail to better understand its effects on various enzymes and receptors. Additionally, further studies are needed to determine the safety and efficacy of this compound in humans.
Méthodes De Synthèse
The synthesis of 2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-1-(9H-fluoren-2-yl)ethanone involves the reaction of 6-ethoxy-2-mercaptobenzothiazole and 9H-fluorenone in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The resulting product is purified by column chromatography to obtain a pure compound.
Applications De Recherche Scientifique
2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-1-(9H-fluoren-2-yl)ethanone has been extensively studied for its potential applications in various fields. It has been found to exhibit significant antimicrobial, antifungal, and antitumor activities. The compound has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.
Propriétés
Nom du produit |
2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-1-(9H-fluoren-2-yl)ethanone |
|---|---|
Formule moléculaire |
C24H19NO2S2 |
Poids moléculaire |
417.5 g/mol |
Nom IUPAC |
2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-1-(9H-fluoren-2-yl)ethanone |
InChI |
InChI=1S/C24H19NO2S2/c1-2-27-18-8-10-21-23(13-18)29-24(25-21)28-14-22(26)16-7-9-20-17(12-16)11-15-5-3-4-6-19(15)20/h3-10,12-13H,2,11,14H2,1H3 |
Clé InChI |
OSRHSFPNFSABGI-UHFFFAOYSA-N |
SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)SCC(=O)C3=CC4=C(C=C3)C5=CC=CC=C5C4 |
SMILES canonique |
CCOC1=CC2=C(C=C1)N=C(S2)SCC(=O)C3=CC4=C(C=C3)C5=CC=CC=C5C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![2-Amino-4-isopropyl-6-{[1-(4-methylphenyl)-2,5-dioxo-3-pyrrolidinyl]sulfanyl}-3,5-pyridinedicarbonitrile](/img/structure/B304363.png)
![2-{[1-(4-Bromophenyl)-2,5-dioxopyrrolidin-3-yl]thio}-6-methyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B304364.png)

![2-Amino-6-{[1-(4-ethoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]sulfanyl}-4-phenyl-3,5-pyridinedicarbonitrile](/img/structure/B304367.png)
![2-{[1-(4-Methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]thio}-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile](/img/structure/B304369.png)